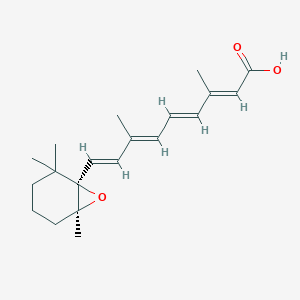
(5S,6R)-5,6-Epoxytretinoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6R)-5,6-Epoxytretinoin is a stereoisomer of tretinoin, a derivative of vitamin A. This compound is characterized by the presence of an epoxide group at the 5,6 position, which significantly influences its chemical properties and biological activities. Tretinoin and its derivatives are well-known for their applications in dermatology, particularly in the treatment of acne and other skin conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Epoxytretinoin typically involves the epoxidation of tretinoin. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, solvent, and reagent concentrations, to achieve high purity and yield. Advanced purification techniques, such as chromatography, are employed to isolate the desired stereoisomer from other possible by-products.
化学反应分析
Types of Reactions
(5S,6R)-5,6-Epoxytretinoin undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
科学研究应用
(5S,6R)-5,6-Epoxytretinoin has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and stereochemistry.
Biology: Research on its biological activities includes its effects on cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in dermatology and oncology.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
作用机制
The mechanism of action of (5S,6R)-5,6-Epoxytretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. The epoxide group may also contribute to its unique biological activities by interacting with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
Tretinoin: The parent compound without the epoxide group.
Isotretinoin: Another stereoisomer of tretinoin used in acne treatment.
Adapalene: A synthetic retinoid with similar dermatological applications.
Uniqueness
(5S,6R)-5,6-Epoxytretinoin is unique due to the presence of the epoxide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoids and contributes to its specific interactions with molecular targets.
属性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
InChI 键 |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
手性 SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
规范 SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















